

Mopidamol: An In-depth Analysis of its Molecular Targets

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Compound of Interest

Compound Name: Mopidamol

Cat. No.: B1676736

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Introduction

Mopidamol, a pyrimidopyrimidine derivative of dipyridamole, has been a subject of scientific inquiry for its potential therapeutic applications, primarily as an anti-platelet and anti-cancer agent. Its mechanism of action is centered around the modulation of key cellular signaling pathways through the inhibition of specific molecular targets. This technical guide provides a comprehensive overview of the known molecular targets of **Mopidamol**, detailing its effects on phosphodiesterase enzymes and nucleoside transporters. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Molecular Targets

Mopidamol's pharmacological effects are primarily attributed to its interaction with two main classes of molecular targets:

- **Phosphodiesterases (PDEs):** **Mopidamol** is a known inhibitor of phosphodiesterases, a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).^[1] By inhibiting PDEs, **Mopidamol** leads to an accumulation of intracellular cAMP.
- **Nucleoside Transporters:** As a derivative of dipyridamole, **Mopidamol** is also recognized for its ability to inhibit the uptake of adenosine by cells through the blockade of equilibrative

nucleoside transporters (ENTs).

It is important to note that while **Mopidamol** is characterized as a potent inhibitor of platelet cAMP phosphodiesterase, quantitative data regarding its specific inhibitory concentrations (IC₅₀ or K_i values) against various PDE isoforms are not readily available in the public domain. Similarly, while its activity as a nucleoside transport inhibitor is acknowledged, specific IC₅₀ or K_i values for **Mopidamol** against different ENT subtypes have not been extensively reported. One study indicated that at a concentration of 10 μM, **Mopidamol** was not effective in blocking the uptake of adenosine in whole blood, suggesting a lower potency for this target compared to its PDE inhibitory effects.

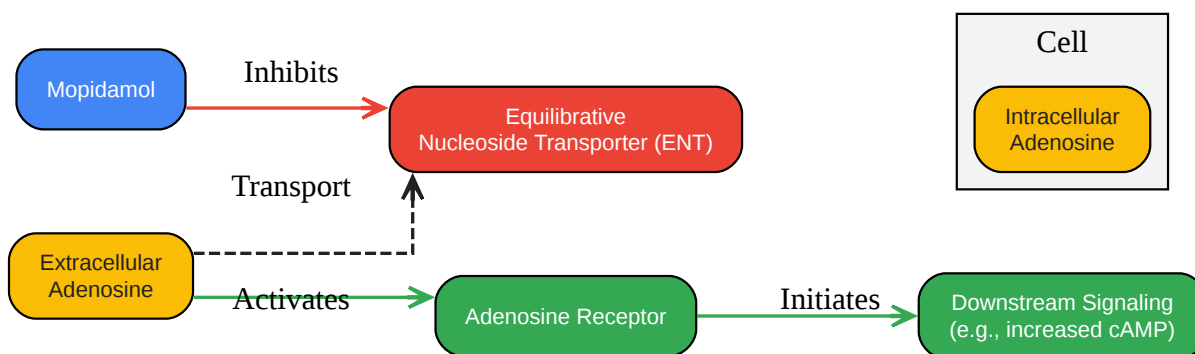
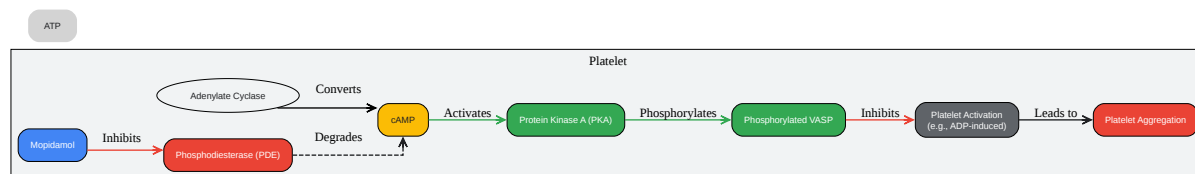
Data on Molecular Interactions

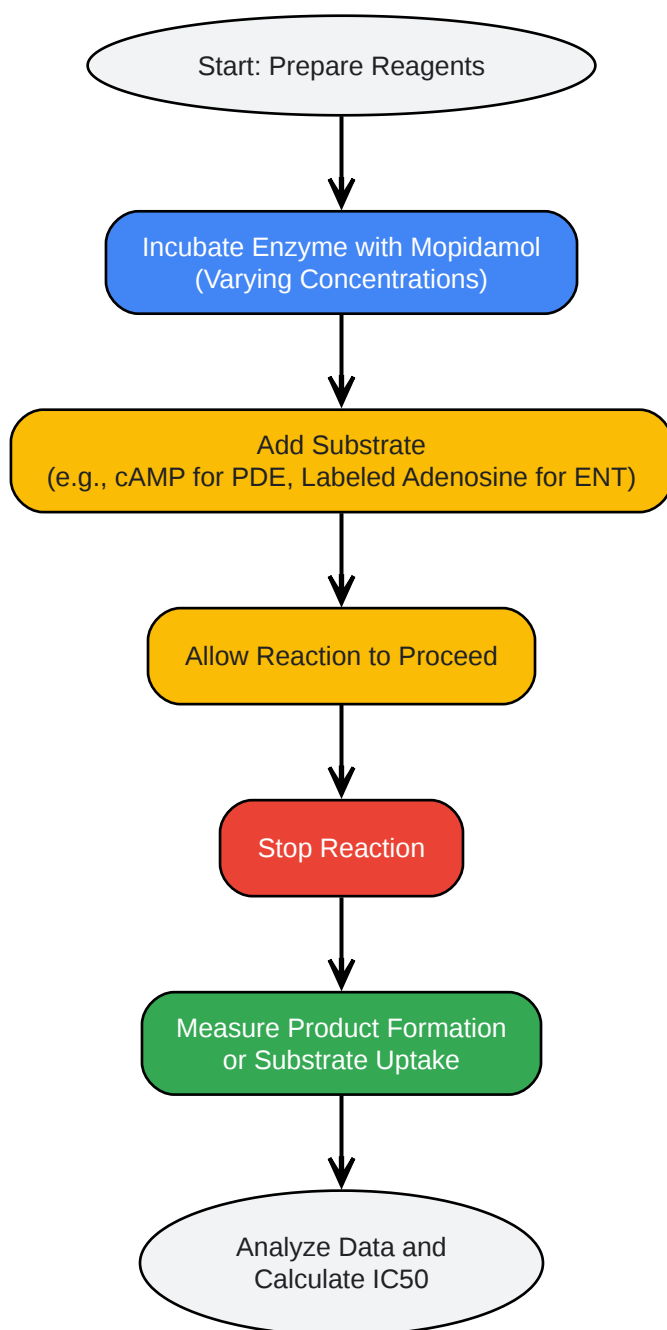
Due to the limited availability of specific quantitative data for **Mopidamol**, a detailed comparative table of its inhibitory activity cannot be constructed at this time. Research providing specific IC₅₀ or K_i values for **Mopidamol** against a panel of PDE isoforms and nucleoside transporters is needed to fully characterize its target profile.

Signaling Pathways and Experimental Workflows

The inhibitory actions of **Mopidamol** on its molecular targets initiate a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for assessing **Mopidamol**'s activity.

Mopidamol's Mechanism of Action on Platelet Aggregation





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References

- 1. medchemexpress.com [medchemexpress.com]
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